4-(p-Phenyl-phenyl)-2-pentanone
Description
4-(p-Phenyl-phenyl)-2-pentanone is a ketone derivative characterized by a pentanone backbone substituted at the fourth carbon with a biphenyl group (p-phenyl-phenyl). The biphenyl substituent introduces significant steric bulk and lipophilicity, which likely enhances its stability and solubility in non-polar solvents compared to simpler 2-pentanone derivatives. Such structural features are critical in applications ranging from organic synthesis to bioactive compound design .
Properties
Molecular Formula |
C17H18O |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
4-(4-phenylphenyl)pentan-2-one |
InChI |
InChI=1S/C17H18O/c1-13(12-14(2)18)15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3 |
InChI Key |
VXGUEGRZIBUFIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-(p-Phenyl-phenyl)-2-pentanone and related compounds:
Key Differences in Properties and Reactivity
- Lipophilicity and Solubility: The biphenyl group in this compound increases lipophilicity compared to methyl (MIBK) or furfurylthio substituents, making it less water-soluble but more compatible with organic phases .
- Steric Effects : The bulky biphenyl group may hinder reactivity at the ketone group, reducing nucleophilic addition rates compared to smaller analogs like MIBK .
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